(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two fluorine atoms substituted on the phenyl ring. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, sulfonates
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydrocarbon
Substitution: Formation of substituted derivatives
Scientific Research Applications
(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
- (1S)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol
- (1S)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol
Uniqueness
(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
VRMHGFAPUWXIIT-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)O |
Origin of Product |
United States |
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